molecular formula C19H14FN5O2 B2746826 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide CAS No. 1421475-82-2

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide

Cat. No.: B2746826
CAS No.: 1421475-82-2
M. Wt: 363.352
InChI Key: GNFAYFBPFNTPJN-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structure of this compound features a benzimidazole ring fused to a pyrimidine moiety, with a fluorophenoxy group attached, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines or nitriles.

    Coupling Reactions: The benzimidazole and pyrimidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) in the presence of a base.

    Introduction of the Fluorophenoxy Group: This step involves nucleophilic substitution reactions where the fluorophenoxy group is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial and antiviral activities. It can inhibit the growth of certain bacteria and viruses, making it a candidate for further drug development.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable tool in the design of new drugs and pesticides.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide
  • 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-chlorophenoxy)pyrimidin-5-yl)acetamide
  • 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methoxyphenoxy)pyrimidin-5-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is unique due to the presence of the fluorophenoxy group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-14-5-1-4-8-17(14)27-19-21-9-13(10-22-19)24-18(26)11-25-12-23-15-6-2-3-7-16(15)25/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFAYFBPFNTPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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